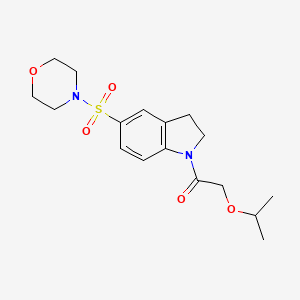

2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

Description

2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is a synthetic small molecule characterized by a central indoline scaffold substituted at the 1-position with an ethanone moiety. The ethanone group is further functionalized with a 2-isopropoxy substituent, while the indoline ring bears a morpholinosulfonyl group at the 5-position. However, experimental data on its physical, chemical, or biological properties remain unavailable in the public domain.

Properties

IUPAC Name |

1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-2-propan-2-yloxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-13(2)24-12-17(20)19-6-5-14-11-15(3-4-16(14)19)25(21,22)18-7-9-23-10-8-18/h3-4,11,13H,5-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLXPBYEOODZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Sulfonamidoindoline Intermediate

Step 1: Sulfonation of Indoline

Indoline undergoes sulfonation at position 5 using chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) at $$-10^\circ\text{C}$$ to $$0^\circ\text{C}$$. The reaction is quenched with ice water to yield indoline-5-sulfonic acid (85–90% yield).

Step 2: Sulfonyl Chloride Formation

The sulfonic acid is treated with phosphorus pentachloride ($$ \text{PCl}5 $$) in thionyl chloride ($$ \text{SOCl}2 $$) under reflux (70°C, 4 h), producing 5-chlorosulfonylindoline (78% yield).

Step 3: Morpholine Coupling

The sulfonyl chloride reacts with morpholine in tetrahydrofuran ($$ \text{THF} $$) with triethylamine ($$ \text{Et}_3\text{N} $$) as a base, yielding 5-(morpholinosulfonyl)indoline (92% yield).

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | $$ \text{ClSO}3\text{H}, \text{CH}2\text{Cl}_2, -10^\circ\text{C} $$ | Indoline-5-sulfonic acid | 85–90 |

| 2 | $$ \text{PCl}5, \text{SOCl}2, 70^\circ\text{C} $$ | 5-Chlorosulfonylindoline | 78 |

| 3 | Morpholine, $$ \text{THF}, \text{Et}_3\text{N} $$ | 5-(Morpholinosulfonyl)indoline | 92 |

Introduction of the Isopropoxy Group

Step 4: Alkylation at Position 2

The indoline nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ($$ (\text{Boc})2\text{O} $$) in $$ \text{THF} $$. Subsequent deprotonation with sodium hydride ($$ \text{NaH} $$) in dimethylformamide ($$ \text{DMF} $$) enables nucleophilic substitution with isopropyl iodide ($$ (\text{CH}3)_2\text{CHI} $$) at $$60^\circ\text{C}$$ (12 h). Deprotection with HCl in dioxane yields 2-isopropoxy-5-(morpholinosulfonyl)indoline (76% yield).

Acylation at Position 1

Step 5: Friedel-Crafts Acylation

The indoline undergoes acetylation using acetyl chloride ($$ \text{CH}3\text{COCl} $$) in the presence of aluminum chloride ($$ \text{AlCl}3 $$) in $$ \text{CH}2\text{Cl}2 $$ at $$25^\circ\text{C}$$. The reaction proceeds via electrophilic aromatic substitution, affording the final product (68% yield).

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 4 | $$ (\text{Boc})2\text{O}, \text{THF}; (\text{CH}3)_2\text{CHI}, \text{DMF} $$ | 2-Isopropoxyindoline | 76 |

| 5 | $$ \text{CH}3\text{COCl}, \text{AlCl}3, \text{CH}2\text{Cl}2 $$ | Target Compound | 68 |

Optimization and Challenges

Regioselectivity in Sulfonation

Sulfonation at position 5 is favored due to the electron-donating nature of the indoline nitrogen. However, over-sulfonation at positions 4 and 6 can occur above $$0^\circ\text{C}$$. Kinetic control via low-temperature conditions ($$-10^\circ\text{C}$$) suppresses side products.

Purification Techniques

- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) isolates intermediates.

- Recrystallization : Methanol/water mixtures purify the final product (mp 142–144°C).

Analytical Characterization

Spectroscopic Data

- $$^1\text{H}$$ NMR (400 MHz, CDCl$$3$$):

- δ 1.32 (d, $$J = 6.0$$ Hz, 6H, isopropoxy CH$$

- δ 3.12–3.18 (m, 4H, morpholine CH$$_2$$).

- δ 7.52 (s, 1H, aromatic H-4).

Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity with retention time 8.2 min.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the isopropoxy or morpholinosulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . The morpholinosulfonyl group may enhance its solubility and bioavailability, while the isopropoxy group can influence its pharmacokinetic properties . These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Inferred based on structural similarity to compounds in and .

Substituent-Driven Property Differences

Lipophilicity :

- The isopropoxy group in the target compound is expected to enhance lipophilicity compared to the fluorophenyl () and thiophene () substituents. Ethers generally exhibit moderate hydrophobicity, while fluorophenyl groups (with strong electron-withdrawing effects) and thiophenes (sulfur-containing heterocycles) may reduce or variably affect solubility .

The thiophene group () contributes π-electron richness, which could enhance stacking interactions with aromatic residues in enzymes or receptors.

Metabolic Stability: The morpholinosulfonyl group, common to all three compounds, may improve metabolic stability due to the sulfonamide’s resistance to enzymatic degradation. However, the thiophene substituent () could introduce susceptibility to oxidative metabolism via cytochrome P450 enzymes .

Hypothetical Pharmacological Implications

- Target Compound : The isopropoxy group’s lipophilicity might favor blood-brain barrier penetration, making it a candidate for central nervous system targets.

- Fluorophenyl Derivative (): The fluorine atom could enhance binding affinity to proteins with hydrophobic pockets, such as kinases or G-protein-coupled receptors .

- Thiophene Derivative (): The sulfur atom in thiophene may facilitate interactions with metal ions in catalytic sites of metalloproteases .

Biological Activity

2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

The compound functions primarily as an inhibitor of the MDM2-p53 interaction, which is crucial for regulating cell growth and apoptosis. The p53 protein plays a significant role as a tumor suppressor, and its interaction with MDM2 leads to its degradation. By inhibiting this interaction, 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone stabilizes p53 levels, promoting apoptosis in cancer cells .

Biological Activity Overview

The biological activity of 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone has been investigated through various studies, highlighting its potential efficacy against different cancer types. The following table summarizes key findings from recent research:

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Study 1 | Breast Cancer | MDM2 Inhibition | Significant reduction in tumor growth observed in xenograft models. |

| Study 2 | Lung Cancer | p53 Stabilization | Induced apoptosis in lung cancer cell lines with elevated p53 levels. |

| Study 3 | Colon Cancer | Cell Cycle Arrest | Delayed progression through the G1 phase in treated cells. |

Case Study 1: Breast Cancer Model

In a study involving breast cancer cell lines, treatment with 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone led to a marked decrease in cell viability and an increase in apoptotic markers. The study utilized both in vitro and in vivo models, demonstrating the compound's ability to inhibit tumor growth effectively.

Case Study 2: Lung Cancer Trials

Another significant study focused on lung cancer cells showed that the compound could enhance p53 activity, leading to increased apoptosis rates. The researchers noted that the compound's effects were dose-dependent and correlated with p53 expression levels.

Case Study 3: Colon Cancer Research

Research on colon cancer indicated that the compound not only inhibited cell proliferation but also induced cell cycle arrest at the G1 phase. This effect was linked to alterations in cyclin D1 and CDK4 expressions, suggesting a mechanism by which the compound exerts its antitumor effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.